5-Phenoxyfuran-2-carbaldehyde
Overview
Description
5-Phenoxyfuran-2-carbaldehyde: is an organic compound with the chemical formula C11H8O3 . It belongs to the furan family and is characterized by a furan ring substituted with a phenoxy group and an aldehyde group. This compound is a yellow crystalline solid and has gained attention in the scientific community due to its potential biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Vilsmeier-Haack Reaction: One common method for synthesizing 5-Phenoxyfuran-2-carbaldehyde involves the Vilsmeier-Haack reaction.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Phenoxyfuran-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-phenoxyfuran-2-carboxylic acid.
Reduction: Formation of 5-phenoxyfuran-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- 5-Phenoxyfuran-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology:
- The compound has potential applications in the development of antibacterial agents due to its furan nucleus, which is known for its biological activity .
Medicine:
- Research is ongoing to explore its potential as a precursor for drugs targeting bacterial infections and other diseases .
Industry:
Mechanism of Action
The mechanism of action of 5-Phenoxyfuran-2-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The furan ring and aldehyde group can participate in various biochemical reactions, potentially leading to antibacterial and other therapeutic effects .
Comparison with Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 5-Methylfuran-2-carbaldehyde
- 5-Bromofuran-2-carbaldehyde
Comparison:
- 5-Phenoxyfuran-2-carbaldehyde is unique due to the presence of the phenoxy group, which can enhance its biological activity and chemical reactivity compared to other furan derivatives .
- 5-Nitrofuran-2-carbaldehyde has a nitro group, which can significantly alter its reactivity and biological properties.
- 5-Methylfuran-2-carbaldehyde has a methyl group, making it less reactive compared to the phenoxy derivative.
- 5-Bromofuran-2-carbaldehyde contains a bromine atom, which can participate in halogenation reactions and influence its chemical behavior.
Properties
IUPAC Name |
5-phenoxyfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZZWIDZLLWLIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514993 | |
Record name | 5-Phenoxyfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60698-30-8 | |
Record name | 5-Phenoxyfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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